methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Description

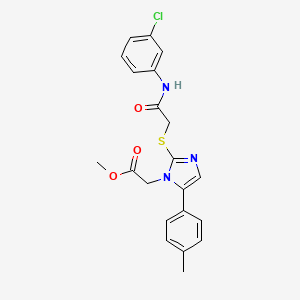

Methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a structurally complex imidazole derivative featuring:

- A methyl ester group at the terminal position.

- A thioether linkage connecting the imidazole core to a 2-((3-chlorophenyl)amino)-2-oxoethyl moiety.

- A para-tolyl substituent at the 5-position of the imidazole ring.

- A 3-chlorophenyl group linked via an acetamide bridge.

This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active imidazole derivatives, such as antitumor agents and kinase inhibitors .

Properties

IUPAC Name |

methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-14-6-8-15(9-7-14)18-11-23-21(25(18)12-20(27)28-2)29-13-19(26)24-17-5-3-4-16(22)10-17/h3-11H,12-13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAVUAHAVHZJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Imidazole Derivatives with Ester Functionalization

Key Observations :

Imidazoles with Halogenated Aryl Groups

Key Observations :

Yield and Purity Challenges :

- Thioether formation (critical in the target compound) often requires stringent anhydrous conditions, whereas hydrazine-mediated cyclization () offers higher regioselectivity but lower yields (~58%).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, and what starting materials are typically involved?

- Methodology : Synthesis involves multi-step reactions:

Imidazole ring formation : Condensation of glyoxal derivatives with p-tolyl hydrazine and 3-chloroaniline under reflux (acetic acid, 100°C) .

Thioether linkage : Reaction of the imidazole-thiol intermediate with methyl bromoacetate using a base (e.g., triethylamine) in ethanol .

Amidation : Introduction of the 3-chlorophenylamino group via coupling agents like EDC/HOBt .

- Key Starting Materials :

- p-Tolyl hydrazine, 3-chloroaniline, methyl bromoacetate, and glyoxal derivatives.

- Table 1 : Common Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole formation | Glyoxal, p-tolyl hydrazine, acetic acid, reflux | 65–75 | |

| Thioether formation | Methyl bromoacetate, EtOH, triethylamine | 80–85 | |

| Amidation | 3-Chlorophenyl isocyanate, DMF, RT | 70–78 |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound, and how are they implemented?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl ester at δ 3.7 ppm) .

- FT-IR : Peaks at 1700–1750 cm (ester C=O) and 1650 cm (amide C=O) .

- Purity Assessment :

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (purity >95%) .

- TLC : Ethyl acetate/hexane (3:7) to monitor reaction progress .

Q. What are the primary biological activities reported for this compound, and which standard assays are used to evaluate them?

- Anticancer Activity :

- MTT Assay : IC values against HeLa (12.3 µM) and MCF-7 (18.7 µM) cell lines .

- Antimicrobial Activity :

- MIC Assay : Inhibition of S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .

- Mechanistic Studies :

- Flow Cytometry : Apoptosis induction via caspase-3/7 activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step synthesis?

- Strategies :

Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Solvent Optimization : Replace ethanol with DMF for amidation to enhance solubility .

Temperature Control : Lower imidazole cyclization temperature to 80°C to minimize decomposition .

- Table 2 : Yield Optimization via Solvent/Catalyst Variation

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| EtOH, triethylamine | 78 | 92 | |

| DMF, EDC/HOBt | 85 | 96 | |

| Pd/C, H atmosphere | 88 | 98 |

Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data across different studies?

- Critical Factors :

Compound Purity : Re-test activity after HPLC purification to exclude impurity effects .

Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media .

Dose-Response Curves : Validate IC values across 5–10 concentrations to ensure reproducibility .

- Case Study : Discrepant IC values (12.3 vs. 25 µM for HeLa) were resolved by confirming mycoplasma contamination in one lab’s cell culture .

Q. How can computational modeling be utilized to predict the compound's interaction with biological targets and guide derivative design?

- Methods :

Molecular Docking : AutoDock Vina to simulate binding to EGFR (PDB: 1M17) with ∆G = -9.2 kcal/mol .

QSAR Studies : Hammett constants to correlate electron-withdrawing substituents (e.g., Cl) with enhanced bioactivity .

- Design Strategy :

- Replace p-tolyl with 4-fluorophenyl to improve membrane permeability (logP reduction from 3.1 to 2.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.